molecular formula C16H19N3O2S2 B250109 4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide

4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide

Cat. No. B250109
M. Wt: 349.5 g/mol
InChI Key: DVEKJDOEEMGWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is also known as Sulfanilamide and belongs to the class of sulfonamide antibiotics.

Mechanism of Action

The mechanism of action of 4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide involves the inhibition of the enzyme dihydropteroate synthase (DHPS). DHPS is involved in the synthesis of folic acid, which is essential for the growth and survival of microorganisms and cancer cells. By inhibiting DHPS, 4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide prevents the synthesis of folic acid, leading to the death of microorganisms and cancer cells.
Biochemical and Physiological Effects:
4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms and cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide is its broad-spectrum antimicrobial activity. It can be used to treat a wide range of infections caused by gram-positive and gram-negative bacteria, fungi, and protozoa. Another advantage is its potential anticancer properties. However, one of the limitations of 4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide is its potential toxicity. It can cause adverse effects in some individuals, and its use should be carefully monitored.

Future Directions

There are several future directions for the research on 4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide. One area of research is the development of more potent and selective DHPS inhibitors. Another area of research is the investigation of 4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide as a potential treatment for other diseases, such as autoimmune disorders and parasitic infections. Additionally, the use of 4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide in combination with other drugs to enhance its therapeutic efficacy is another area of research.

Synthesis Methods

The synthesis of 4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide involves the reaction of aniline with carbon disulfide to form aniline-2-thiol. This intermediate is then reacted with isopropyl chloroformate to form N-isopropylthiourea. The final step involves the reaction of N-isopropylthiourea with benzenesulfonyl chloride to form 4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide.

Scientific Research Applications

4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide has been extensively researched for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and protozoa. It has also been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

properties

Molecular Formula

C16H19N3O2S2

Molecular Weight

349.5 g/mol

IUPAC Name

1-phenyl-3-[4-(propan-2-ylsulfamoyl)phenyl]thiourea

InChI

InChI=1S/C16H19N3O2S2/c1-12(2)19-23(20,21)15-10-8-14(9-11-15)18-16(22)17-13-6-4-3-5-7-13/h3-12,19H,1-2H3,(H2,17,18,22)

InChI Key

DVEKJDOEEMGWBB-UHFFFAOYSA-N

SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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